molecular formula C13H11N3 B14700049 2,7-Acridinediamine CAS No. 23043-63-2

2,7-Acridinediamine

Cat. No.: B14700049
CAS No.: 23043-63-2
M. Wt: 209.25 g/mol
InChI Key: OYZJQXIQTJRRCG-UHFFFAOYSA-N
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Description

2,7-Acridinediamine is an organic compound with the molecular formula C_15H_15N_3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of an acridine core with amino groups at the 2 and 7 positions, making it a diamine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Acridinediamine can be synthesized through several methods. One common approach involves the nitration of acridine to form 2,7-dinitroacridine, followed by reduction to yield 2,7-diaminoacridine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: 2,7-Acridinediamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydroacridine derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroacridine derivatives.

    Substitution: N-acyl or N-alkyl acridinediamine derivatives.

Scientific Research Applications

2,7-Acridinediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Acts as a fluorescent dye for staining nucleic acids in cell biology.

    Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,7-acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and replication, leading to mutations and inhibition of cell proliferation. The compound targets the DNA double helix, inserting itself between base pairs and causing structural distortions that impede the function of DNA polymerases.

Comparison with Similar Compounds

    Proflavine: Another acridine derivative with similar DNA intercalating properties.

    Acridine Orange: A nucleic acid-selective fluorescent dye.

    Acriflavine: Used as an antiseptic and also intercalates into DNA.

Uniqueness: 2,7-Acridinediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the 2 and 7 positions allow for versatile chemical modifications and enhance its ability to interact with biological macromolecules.

Properties

CAS No.

23043-63-2

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

acridine-2,7-diamine

InChI

InChI=1S/C13H11N3/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,14-15H2

InChI Key

OYZJQXIQTJRRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C=C3C=C(C=CC3=N2)N

Origin of Product

United States

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